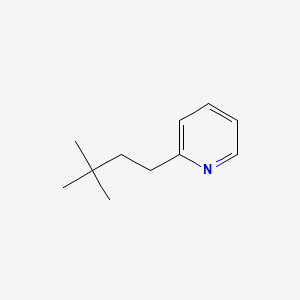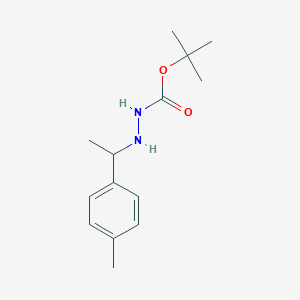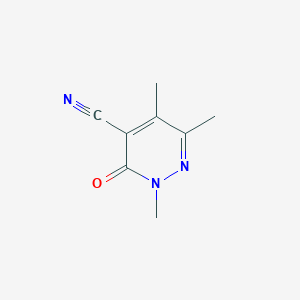
Ethyl 2-amino-3-(3-chlorophenyl)propanoate
Vue d'ensemble
Description
Ethyl 2-amino-3-(3-chlorophenyl)propanoate, also known as Ethyl 3-(3-chlorophenyl)-2-aminopropanoate or simply Ethyl 2-Amino-3-(3-Chlorophenyl)Propionate, is a chemical compound that belongs to the family of amino acid derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate has a range of biochemical and physiological effects. It has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been shown to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate in lab experiments include its high purity and solubility in water and ethanol. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate in scientific research. One potential area is the development of new anticonvulsant and analgesic agents based on this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the compound's potential as a modulator of neurotransmitter activity also presents an interesting avenue for future research.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has also been studied for its potential as an anticonvulsant, anti-inflammatory, and analgesic agent.
Propriétés
IUPAC Name |
ethyl 2-amino-3-(3-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLSDYADYGHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(3-chlorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene](/img/structure/B3274197.png)




![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)





